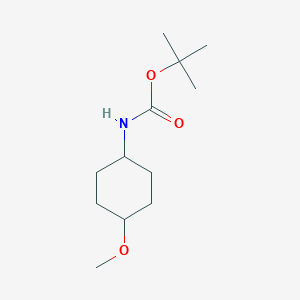

Tert-butyl 4-methoxycyclohexylcarbamate

Description

Tert-butyl 4-methoxycyclohexylcarbamate is a synthetic organic compound featuring a tert-butyl carbamate group attached to a 4-methoxy-substituted cyclohexane ring. These compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceutical and materials science research. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(4-methoxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h9-10H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYXGYAWMJJYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxycyclohexylcarbamate typically involves the reaction of 4-methoxycyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxycyclohexylamine+tert-butyl chloroformate→tert-butyl 4-methoxycyclohexylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-methoxycyclohexylcarbamate can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-methoxycyclohexylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexylcarbamates.

Scientific Research Applications

Chemistry: Tert-butyl 4-methoxycyclohexylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective transformation of functional groups without affecting the protected amine.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of carbamates in biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxycyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and applications:

Stability and Handling Considerations

- Stability : Most analogs are stable under recommended storage conditions (dry, sealed containers). The Boc group is resistant to bases and nucleophiles but cleaved under acidic conditions (e.g., HCl or TFA) .

- Safety: While tert-butyl alcohol (a precursor) poses significant hazards (e.g., OSHA PEL 100 ppm), carbamate derivatives generally exhibit lower acute toxicity.

Research Findings and Industrial Relevance

- Pharmaceutical Applications: Analogs like tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride are used in peptide mimetics and kinase inhibitors, leveraging the Boc group for stepwise synthesis .

- Material Science : The cis-4-hydroxy derivative (CAS 167081-25-6) is critical in developing rigid polyamide backbones for high-performance polymers .

- Catalysis : Cyclohexylcarbamates serve as ligands in asymmetric catalysis, with substituents like methoxy or acetyl modulating steric and electronic effects .

Biological Activity

Overview

Tert-butyl 4-methoxycyclohexylcarbamate is an organic compound with the molecular formula CHNO. It features a tert-butyl group, a methoxy group, and a carbamate group. This compound is primarily utilized in organic synthesis as a protecting group for amines and has implications in biological research, particularly in enzyme-substrate interactions and as a model for studying carbamate behavior in biological systems.

The synthesis of tert-butyl 4-methoxycyclohexylcarbamate typically involves the reaction of 4-methoxycyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The general reaction can be summarized as follows:

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical transformations.

The biological activity of tert-butyl 4-methoxycyclohexylcarbamate is primarily linked to its interaction with specific enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial for the development of enzyme inhibitors that have therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that compounds similar to tert-butyl 4-methoxycyclohexylcarbamate exhibit significant inhibition against various enzymes, which can be leveraged in drug design. For instance, studies have shown that modifications to the tert-butyl group can affect metabolic stability and bioactivity, highlighting the importance of structural variations in therapeutic applications .

- Metabolic Stability : A comparative study on the metabolic stability of compounds containing tert-butyl groups revealed that these groups often lead to increased lipophilicity and decreased metabolic stability. Replacing the tert-butyl group with more stable moieties has been shown to enhance bioavailability and reduce clearance rates in vivo .

- Anti-inflammatory Activity : While not directly related to tert-butyl 4-methoxycyclohexylcarbamate, related compounds such as BHT (butylated hydroxytoluene) have demonstrated anti-inflammatory properties through their antioxidant activities. This suggests potential avenues for exploring the biological effects of carbamate derivatives in inflammation-related pathways .

Comparative Analysis

The following table summarizes the properties and activities of tert-butyl 4-methoxycyclohexylcarbamate compared to similar compounds:

| Compound | Structure Features | Biological Activity | Metabolic Stability |

|---|---|---|---|

| Tert-butyl 4-methoxycyclohexylcarbamate | Tert-butyl, methoxy, carbamate | Enzyme inhibitor; model for carbamates | Moderate; influenced by structure |

| Tert-butyl carbamate | Tert-butyl, carbamate | General enzyme inhibition | Low due to metabolic lability |

| 4-Methoxycyclohexylamine | Methoxy, amine | Limited; primarily serves as a precursor | High |

| Cyclohexylcarbamate | Cyclohexane derivative | Moderate enzyme interaction | Variable |

Q & A

Basic: What are the common synthetic routes for tert-butyl 4-methoxycyclohexylcarbamate, and how are intermediates purified?

The synthesis typically involves multi-step protocols, such as carbamate formation via reaction of 4-methoxycyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate is synthesized by reacting 1-(aminomethyl)-4-methoxycyclohexanamine with Boc anhydride in a solvent like dichloromethane or THF . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like ethanol. Critical parameters include pH control during Boc protection and monitoring reaction completion via TLC or LC-MS .

Basic: How is the stereochemistry of tert-butyl 4-methoxycyclohexylcarbamate confirmed experimentally?

Low-temperature NMR analysis (e.g., at 200–250 K) can resolve axial/equatorial conformers of the cyclohexane ring, as demonstrated in studies of tert-butyl-substituted triazinanes . For cis/trans isomers (e.g., cis-4-hydroxy analogs), coupling constants in -NMR (e.g., for axial-equatorial protons) and -NMR chemical shifts differentiate stereoisomers. X-ray crystallography is definitive for absolute configuration determination .

Advanced: How do reaction conditions influence regioselectivity in derivatizing tert-butyl 4-methoxycyclohexylcarbamate?

Regioselectivity in further functionalization (e.g., bromination or iodination) depends on steric and electronic factors. For example, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate synthesis requires controlled stoichiometry of 2-chloro-5-iodopyrimidin-4-amine and precise temperature (0–5°C) to favor nucleophilic attack at the pyrimidine C4 position over competing sites . Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Mo(CO) for epoxidations) also modulate selectivity .

Advanced: What computational methods are used to predict tert-butyl 4-methoxycyclohexylcarbamate's conformational stability?

Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water or methanol via PCM or SMD) predict the equatorial preference of the tert-butyl group in solution, contrasting gas-phase axial stability. For example, studies on tert-butyl triazinanes show that solvent interactions lower the energy barrier for chair-flip transitions, stabilizing equatorial conformers . Molecular dynamics simulations further validate solvent effects on ring puckering and substituent orientation.

Basic: How is tert-butyl 4-methoxycyclohexylcarbamate characterized for purity and structural integrity?

Key techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>97% by area) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 286.18 for CHNO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (±0.4%) .

Advanced: How can reaction yields be optimized in large-scale syntheses of tert-butyl 4-methoxycyclohexylcarbamate?

Design of Experiments (DoE) methods, such as factorial designs, identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For instance, optimizing epoxidation of cyclododecatriene with tert-butyl hydroperoxide (TBHP) using Mo(CO) involved varying TBHP concentration (1.5–2.5 eq.) and reaction time (6–12 hr), achieving >90% conversion . Continuous-flow systems may improve reproducibility by minimizing exothermic side reactions.

Advanced: What strategies mitigate racemization in chiral derivatives of tert-butyl 4-methoxycyclohexylcarbamate?

Racemization during synthesis is minimized by:

- Low-Temperature Reactions : Conducting amide couplings or alkylations at −20°C to slow epimerization.

- Chiral Auxiliaries : Using enantiopure starting materials (e.g., (1R,4R)-4-methoxycyclohexylamine) .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively transform one enantiomer .

Basic: What safety protocols are essential when handling tert-butyl 4-methoxycyclohexylcarbamate?

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : In airtight containers at −20°C, away from oxidizers and ignition sources .

Advanced: How does the tert-butyl group influence the compound's pharmacokinetic properties in drug discovery?

The tert-butyl group enhances metabolic stability by shielding labile sites (e.g., carbamate hydrolysis) and increasing lipophilicity (logP ~2.5), improving membrane permeability. However, it may reduce aqueous solubility, necessitating prodrug strategies or formulation with cyclodextrins .

Advanced: What are the challenges in scaling up tert-butyl 4-methoxycyclohexylcarbamate for preclinical studies?

Key issues include:

- Solvent Selection : Replacing dichloromethane with EtOAc or MTBE for greener processes.

- Byproduct Management : Optimizing workup steps (e.g., aqueous washes) to remove Boc-protection byproducts like tert-butanol .

- Crystallization Control : Seeding strategies to ensure consistent particle size and polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.